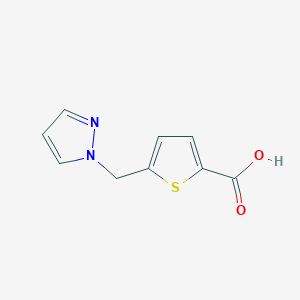![molecular formula C19H23BN2O3 B1319280 N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864754-23-4](/img/structure/B1319280.png)
N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide” is likely an organic compound that contains a pyridine ring, a benzamide group, and a boronic ester group . These types of compounds are often used in organic synthesis and have applications in pharmacy and biology .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic and amidation reactions . Boronic acid compounds are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The presence of the boronic ester group could influence the overall structure due to its electron-rich nature .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the boronic ester group, which is known for its high reactivity in various transformation processes . The pyridine ring and the benzamide group could also participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the boronic ester group is known for its high stability, low toxicity, and high reactivity .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structure and Hirshfeld Surface Analysis : A derivative of N-(pyridin-2-ylmethyl)benzamide showed distinct orientations of the pyridine ring with respect to the benzene ring, analyzed through crystallography (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis and Structural Confirmation
- Synthesis and DFT Study : The synthesis of related boric acid ester intermediates was achieved via a substitution reaction. The structures were confirmed using various spectroscopic techniques and X-ray diffraction, with further insights from density functional theory (DFT) analysis (Huang et al., 2021).
Luminescence and Aggregation Studies
- Pyridyl Substituted Benzamides : Compounds related to the query demonstrated luminescence in solutions and solid-state. They form nano-aggregates with enhanced emission (AEE) in certain solutions, exhibiting multi-stimuli responsive properties (Srivastava et al., 2017).
Molecular Orbital and Reactivity Analysis
- Bifunctional Building Block for Combinatorial Chemistry : A pyridin-2-ylboron derivative showed unique orientations and bond angles, analyzed through ab initio calculations of HOMO and LUMO. These findings correspond to observed differences in chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
Method Development for Synthesis
- Optimized Scale-up of Suzuki Coupling : An improved synthesis method for (hetero)arylpyrazolo[1,5-a]pyridines via Suzuki coupling was developed, applicable to high throughput and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).
Carbonylative Synthesis
- Cobalt-Catalyzed Carbonylative Synthesis : A cobalt-catalyzed method was developed for direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides using benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate (Fu, Ying, & Wu, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-10-8-14(9-11-15)17(23)22-13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOIGKFLSJEOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592254 |
Source


|
| Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide | |
CAS RN |
864754-23-4 |
Source


|
| Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

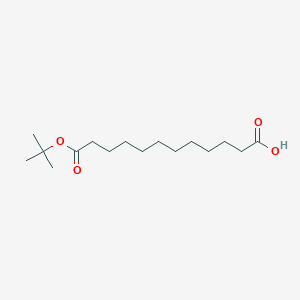

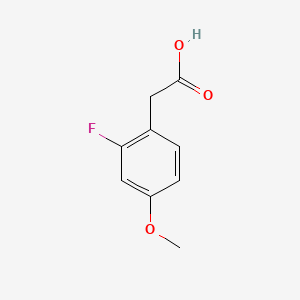
![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)
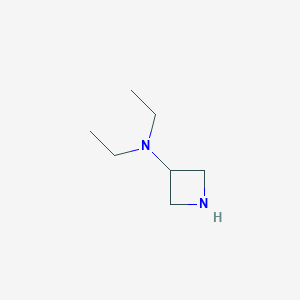


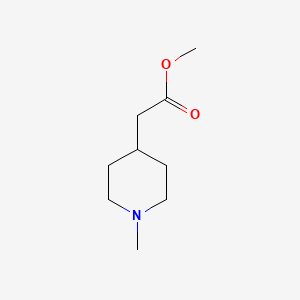



![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

